
VU 0650991
描述
VU 0650991 是一种非竞争性 GLP-1 受体拮抗剂。它以其口服生物利用度和穿透脑部的能力而闻名。 This compound 的化学名称是 7-(4-氯苯基)-5,8-二氢-1,3-二甲基-5,5-双(三氟甲基)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 .
准备方法
合成路线和反应条件
VU 0650991 的合成涉及多个步骤,从市售原料开始反应条件通常包括使用强碱和高温来促进目标产物的形成 .
工业生产方法
This compound 的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器来提高反应效率和可扩展性。 此外,重结晶或色谱等纯化步骤将用于确保最终产品符合所需的规格 .
化学反应分析
反应类型
VU 0650991 可以发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常用氧化剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式 .
科学研究应用
Chemical Properties and Mechanism of Action
VU 0650991 has the following chemical characteristics:
- IUPAC Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Weight : 440.73 g/mol
- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) with gentle warming
- Selectivity : Displays over 40-fold selectivity for GLP-1R compared to glucagon receptors .
The compound exhibits an IC50 value ranging from 0.65 to 0.69 μM, indicating its potency as a receptor antagonist . Its mechanism involves blocking the receptor's activity, which can lead to decreased insulin secretion and increased blood glucose levels in vivo .
Diabetes and Metabolic Disorders
This compound is primarily studied for its role in diabetes management. By antagonizing GLP-1R, it provides insights into the physiological roles of GLP-1 in insulin secretion and glucose homeostasis. Research indicates that this compound can inhibit the action of GLP-1 agonists like Exendin-4, which are known to potentiate insulin secretion from pancreatic islets .
Central Nervous System Studies
The compound is noted for its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the central effects of GLP-1 signaling. Its brain penetrance allows researchers to explore potential neuroprotective roles of GLP-1R antagonism in conditions such as neurodegenerative diseases .
Cancer Research
Emerging studies suggest that GLP-1R antagonism may influence cancer cell metabolism and proliferation. Although direct applications of this compound in oncology are still under investigation, its role in metabolic regulation could provide insights into cancer cachexia or metabolic syndromes associated with cancer .
Case Study 1: Insulin Secretion Inhibition
A study conducted by Nance et al. (2017) explored the effects of this compound on insulin secretion in primary mouse pancreatic islets. The results showed that treatment with this compound significantly inhibited insulin release when stimulated by GLP-1 agonists, confirming its antagonistic properties .
Case Study 2: Neuroprotective Effects
Research published in Frontiers in Pharmacology examined how this compound affects neuronal survival under stress conditions. The findings indicated that GLP-1R antagonism could modulate neuroinflammatory responses and enhance neuronal resilience against excitotoxicity, suggesting potential therapeutic avenues for neurodegenerative diseases .
Table 1: Solubility Data for this compound
Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
---|---|---|
DMSO | 44.07 | 100 |
Ethanol | - | 10 |
Parameter | Value |
---|---|
IC50 | 0.65 - 0.69 μM |
Selectivity | >40-fold for GLP-1R |
Effects on Insulin Secretion | Inhibitory |
Effects on Blood Glucose Levels | Increasing |
作用机制
VU 0650991 通过与 GLP-1 受体结合并作为非竞争性拮抗剂来发挥作用。这意味着它与受体上的一个与活性位点不同的位点结合,阻止受体被其天然配体激活。 这种抑制导致胰岛素分泌减少和血糖水平升高 .
相似化合物的比较
类似化合物
艾塞那肽: 另一种 GLP-1 受体拮抗剂,但作用机制不同。
利拉鲁肽: 一种用于治疗糖尿病和肥胖症的 GLP-1 受体激动剂。
度拉鲁肽: 另一种具有类似治疗应用的 GLP-1 受体激动剂.
独特性
VU 0650991 在对 GLP-1 受体的非竞争性拮抗作用方面是独特的,这使其区别于其他作为竞争性拮抗剂或激动剂的化合物。 它能够穿透大脑及其口服生物利用度进一步增强了其作为研究工具和治疗剂的潜力 .
生物活性
VU 0650991 is a novel compound characterized as a noncompetitive antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential applications in metabolic disorders, particularly diabetes, due to its unique pharmacological profile and ability to penetrate the central nervous system (CNS).
- Chemical Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Weight : 440.73 g/mol
- CAS Number : 488097-06-9
- Purity : ≥98% (HPLC)
- Solubility : Soluble in DMSO (max concentration 100 mM)
This compound functions primarily as a noncompetitive antagonist of the GLP-1 receptor. It exhibits an IC50 value of approximately 0.65 - 0.69 μM , indicating its potency in inhibiting GLP-1 receptor activity. Importantly, it shows over 40-fold selectivity for the GLP-1 receptor compared to glucagon receptors , which is crucial for minimizing off-target effects during therapeutic applications .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively blocks the action of Exendin-4, a potent GLP-1 receptor agonist, in stimulating insulin secretion from primary mouse pancreatic islets. This antagonistic effect leads to decreased insulin levels and increased blood glucose levels when tested in various cellular models .
In Vivo Studies
In vivo assessments reveal that this compound is both orally bioavailable and capable of penetrating the brain. Animal studies indicate that administration of this compound results in a significant reduction in blood insulin levels while concomitantly elevating blood glucose concentrations. This suggests that this compound may play a role in modulating glucose homeostasis and could be beneficial in conditions characterized by insulin resistance or hyperinsulinemia .
Case Study Overview
A notable study by Nance et al. (2017) explored the development of a series of orally bioavailable GLP-1R noncompetitive antagonists, including this compound. The study highlighted the compound's CNS penetrance and its potential therapeutic implications for treating metabolic disorders. The findings underscored the importance of targeting GLP-1 receptors with antagonists to modulate insulin secretion and glucose metabolism effectively .
Summary of Research Findings
Study Reference | Focus | Key Findings |
---|---|---|
Nance et al., 2017 | Development of GLP-1R antagonists | This compound shows effective CNS penetration and noncompetitive antagonism at GLP-1 receptors |
In Vitro Studies | Insulin secretion modulation | Blocks Exendin-4 induced insulin secretion from mouse pancreatic islets |
In Vivo Studies | Glucose homeostasis | Decreases blood insulin and increases blood glucose levels |
属性
IUPAC Name |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIZMHODFOWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。